3-(Methyl-nitrosoamino)propionitrile-d3

Isotope Dilution Mass Spectrometry Method Validation Analytical Chemistry

MNPN-d3 is the non-negotiable, stable isotope-labeled internal standard for accurate MNPN quantification per FDA, EMA, USP, and EP guidelines. Its ≥99 atom % D isotopic purity and perfect co-elution eliminate matrix effects inherent to complex API, biological, and environmental matrices—a performance unmatched by non-deuterated or alternative nitrosamine standards. Procure only certified, high-purity MNPN-d3 to ensure IDMS method validity, avoid quantitative errors, and meet regulatory submission requirements.

Molecular Formula C4H7N3O
Molecular Weight 116.14 g/mol
Cat. No. B12392644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methyl-nitrosoamino)propionitrile-d3
Molecular FormulaC4H7N3O
Molecular Weight116.14 g/mol
Structural Identifiers
SMILESCN(CCC#N)N=O
InChIInChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3
InChIKeyHZDLDFBKYBGNHG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3): Deuterated Internal Standard for Nitrosamine Analysis


3-(Methyl-nitrosoamino)propionitrile-d3 (MNPN-d3) is a stable isotope-labeled analog of the mutagenic and carcinogenic nitrosamine 3-(methyl-nitrosoamino)propionitrile (MNPN). It is synthesized by substituting three hydrogen atoms on the methyl group with deuterium (d3), resulting in a molecular weight increase from 113.12 g/mol to 116.14 g/mol . This compound is specifically manufactured and supplied as a high-purity analytical internal standard (IS) for the precise quantification of MNPN in complex matrices using LC-MS/MS or GC-MS/MS. Its well-defined isotopic purity, typically ≥99 atom % D, and non-radioactive nature make it the definitive choice for mitigating matrix effects and ensuring method accuracy in compliance with stringent regulatory guidelines from the FDA, EMA, USP, and EP [1].

Critical Procurement Distinctions: Why MNPN-d3 Cannot Be Interchanged with Generic Analogs


Substituting a designated deuterated internal standard like MNPN-d3 with a structurally similar, unlabeled analog (e.g., non-deuterated MNPN) or a different deuterated nitrosamine standard (e.g., NDMA-d6) is analytically invalid and can lead to significant quantitative errors. Using the native unlabeled compound as an internal standard is impossible in trace analysis, as its signal would be indistinguishable from the target analyte present in the sample, fundamentally violating the principles of isotope dilution mass spectrometry (IDMS) [1]. While other deuterated nitrosamines may serve as internal standards in a pinch, they cannot perfectly co-elute with MNPN or identically mimic its extraction recovery, ionization efficiency, and susceptibility to matrix effects across diverse sample preparation workflows. USP guidelines explicitly state that the ideal internal standard is the isotopically labeled analog of the target analyte itself [2]. Therefore, the specific use of MNPN-d3 is a non-negotiable requirement for achieving the accuracy, precision, and method robustness mandated for the validated quantification of MNPN in pharmaceutical and environmental samples.

Quantitative Differentiation: Technical Evidence for MNPN-d3 Selection


Isotopic Enrichment & Chemical Purity: Basis for Minimal Interference

The analytical utility of MNPN-d3 is contingent upon its high isotopic enrichment, which minimizes signal interference from the residual unlabeled (d0) species. Commercial specifications guarantee an isotopic purity of ≥99 atom % D for the target compound, accompanied by a minimum chemical purity of 98% . In comparison, alternative internal standards like NDMA-d6 are also typically supplied with ≥98 atom % D isotopic purity, but their different molecular structure means they will not identically correct for MNPN-specific matrix effects . The quantification of the difference between the isotopic purity of MNPN-d3 (99 atom % D) and its unlabeled impurity fraction (≤1 atom % H) defines the background signal contribution from the internal standard itself at the analyte's mass-to-charge ratio (m/z).

Isotope Dilution Mass Spectrometry Method Validation Analytical Chemistry

Molecular Weight Differential: Enabling Mass-Based Resolution

The substitution of three hydrogen atoms (¹H) with deuterium (²H) results in a mass difference of +3.02 Da between MNPN-d3 (m/z ~116.14) and the native MNPN analyte (m/z ~113.12) . This mass shift is sufficient for complete resolution in the first quadrupole (Q1) of a triple quadrupole mass spectrometer when operating in Multiple Reaction Monitoring (MRM) mode. Alternative deuterated nitrosamine internal standards, such as N-Nitrosodimethylamine-d6 (NDMA-d6), provide a +6 Da mass shift from its native analyte (m/z ~80.09), but this difference is irrelevant for MNPN quantification as the compound is not chemically identical .

LC-MS/MS GC-MS MRM Isotopic Labeling

Stability and Storage: Verifiable Long-Term Performance

MNPN-d3 is certified to be stable when stored under recommended conditions (room temperature, dry, protected from light), with a recommended re-analysis for chemical purity after three years of storage . This long-term stability profile is comparable to other nitrosamine reference standards used in regulated environments, such as those from USP, which also require strict storage and periodic re-evaluation to maintain certification .

Compound Stability Storage Conditions Method Robustness

Regulatory Alignment: Designed to Meet Nitrosamine Testing Guidelines

MNPN-d3 is specifically employed as an internal standard in LC-MS/MS and GC-MS/MS methods developed to quantify nitrosamine impurities in pharmaceuticals, in direct alignment with FDA and EMA guidance and general chapters like USP <1469> [1]. These guidelines mandate the use of validated, highly sensitive analytical methods with appropriate internal standards to control nitrosamine impurities at trace levels, often at or below parts-per-billion (ppb) thresholds. While non-deuterated MNPN could theoretically be used to build a calibration curve, it cannot serve as an internal standard to correct for sample-to-sample variability. Alternative deuterated standards (e.g., NDMA-d6) are not suitable as they do not co-elute with MNPN, which is a critical factor for accurately compensating for matrix effects as outlined in ICH Q2(R2) validation guidelines [2].

Regulatory Compliance FDA EMA ICH Pharmaceutical Analysis

Optimal Application Scenarios for MNPN-d3 Procurement


Trace-Level Quantification of MNPN in Pharmaceuticals via LC-MS/MS

This is the primary and most critical application. MNPN-d3 is used as the internal standard for the validated quantification of the MNPN nitrosamine impurity in active pharmaceutical ingredients (APIs) and finished drug products, particularly those where secondary or tertiary amines are present. It is essential for adhering to FDA, EMA, and ICH guidelines for nitrosamine risk assessment and control. The high isotopic purity (≥99 atom % D) ensures accurate, matrix-corrected quantification down to the low ng/g (ppb) range required for regulatory submissions [1].

Biomonitoring and Exposure Assessment in Toxicological Research

MNPN is a known carcinogen formed during betel quid chewing and is a subject of toxicological study. MNPN-d3 serves as the definitive internal standard for quantifying MNPN and its metabolites in biological matrices such as urine, saliva, or plasma. This application is crucial for accurately assessing human exposure to this specific nitrosamine, as the deuterated IS corrects for the complex and variable matrix effects inherent to biological samples, thereby ensuring the reliability of pharmacokinetic and epidemiological data [2].

Environmental Fate and Contaminant Transport Studies

As a stable isotope-labeled compound, MNPN-d3 is an ideal tracer for studying the environmental degradation pathways, transport, and transformation products of MNPN in water and soil systems. Its use in conjunction with high-resolution mass spectrometry allows researchers to distinguish the fate of the anthropogenic contaminant from naturally occurring compounds or other sources of background nitrogen, providing unique mechanistic insights that would be impossible with unlabeled materials .

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